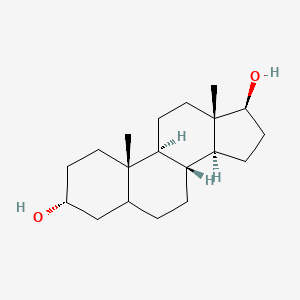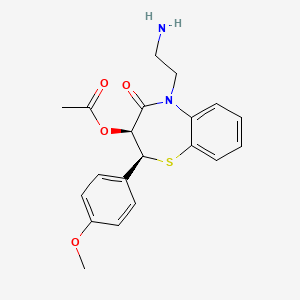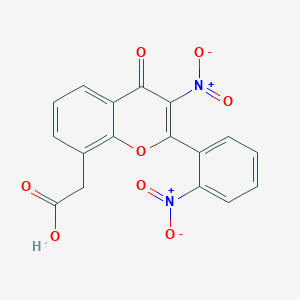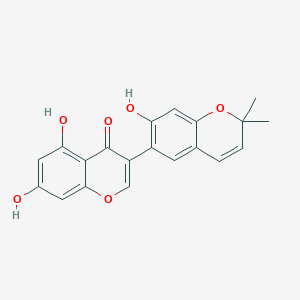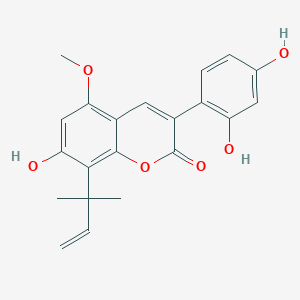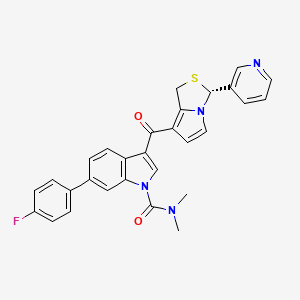
A-85783
説明
A-85783この化合物は中性で親油性であり、ウサギ血小板膜への血小板活性化因子の結合を競合的に可逆的に阻害することが示されています .
2. 製法
合成経路と反応条件: this compound.0の合成は、適切なインドールおよびピロロ[1,2-c]チアゾール誘導体から出発して、複数の段階を含む複雑なプロセスです。重要なステップには以下が含まれます。
- インドール-1-カルボキサミドコアの形成。
- 4-フルオロフェニル基の導入。
- ピロロ[1,2-c]チアゾール部分とのカップリング。
工業生産方法: this compound.0の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには以下が含まれます。
- 高収率反応の使用。
- 副生成物を最小限に抑えるための反応条件の最適化。
- 再結晶化やクロマトグラフィーなどの精製技術の実装により、高純度を実現。
3. 化学反応解析
反応の種類: this compound.0は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で、化合物は酸化されて酸化誘導体を形成する可能性があります。
還元: 官能基を修飾するために、還元反応を実行できます。
置換: 化合物は、特にフルオロフェニル基とピロロ[1,2-c]チアゾール部分で、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、制御された条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compound.0の様々な誘導体があり、これらはさらなる研究開発に使用できます。
作用機序
A-85783.0は、血小板膜上のその受容体への血小板活性化因子の結合を競合的に可逆的に阻害することで、その効果を発揮します。この阻害は、血小板凝集とセロトニンの放出につながる下流シグナル伝達経路の活性化を防ぎます。 分子標的としては、血小板活性化因子受容体と関連するGタンパク質共役シグナル伝達経路が含まれます .
類似化合物:
WEB 2086: 異なる化学構造を持つ別の血小板活性化因子受容体拮抗薬。
BN 52021: 血小板活性化因子受容体拮抗薬としても作用するギンコライド誘導体。
This compound.0の独自性: this compound.0は、血小板活性化因子受容体に対する高い効力と選択性によって特徴付けられます。 その中性で親油性の性質により、in vitroおよびin vivoの両方で血小板活性化因子誘発応答を効果的に阻害することが可能になり、研究および潜在的な治療応用のための貴重な化合物となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of A-85783.0 involves multiple steps, starting from the appropriate indole and pyrrolo[1,2-c]thiazole derivatives. The key steps include:
- Formation of the indole-1-carboxamide core.
- Introduction of the 4-fluorophenyl group.
- Coupling with the pyrrolo[1,2-c]thiazole moiety.
Industrial Production Methods: Industrial production of this compound.0 follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of high-yielding reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions: A-85783.0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrrolo[1,2-c]thiazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound.0 with modified functional groups, which can be used for further research and development.
科学的研究の応用
A-85783.0は、以下を含む幅広い科学研究における応用があります。
化学: 血小板活性化因子受容体拮抗薬の研究における参照化合物として使用されます。
生物学: 生物系における血小板活性化因子誘発応答の阻害における役割について調査されています。
医学: 炎症や血栓症など、血小板活性化因子を含む疾患に対する潜在的な治療応用について検討されています。
産業: 血小板活性化因子受容体を標的とする新規薬剤の開発に使用されています。
類似化合物との比較
WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.
BN 52021: A ginkgolide derivative that also acts as a platelet-activating factor receptor antagonist.
Uniqueness of A-85783.0: this compound.0 is unique due to its high potency and selectivity for the platelet-activating factor receptor. Its neutral and lipophilic nature allows it to effectively inhibit platelet-activating factor-induced responses both in vitro and in vivo, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUVFPOGHIKVPP-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433311 | |
| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161395-33-1 | |
| Record name | A-85783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-85783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?
A1: (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (this compound) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []
Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with this compound?
A2: Inhibiting the PAF receptor with this compound has shown promise in preclinical studies for treating inflammatory conditions. Research suggests this compound can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of this compound and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []
Q3: How does this compound compare to other PAF receptor antagonists in terms of potency and selectivity?
A3: this compound demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of this compound at nanomolar concentrations suggests it is among the more potent compounds in its class.
Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?
A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []
Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?
A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []
Q6: Are there any known prodrugs of this compound, and what advantages might they offer?
A6: Yes, ABT-299 is a water-soluble prodrug of this compound. [] It is rapidly converted to this compound in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


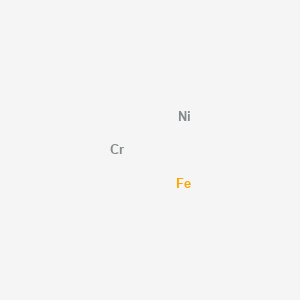
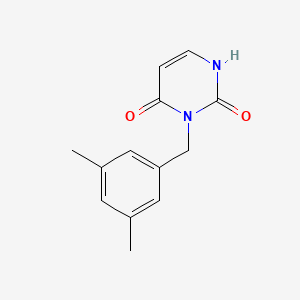
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
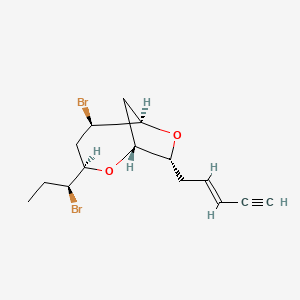

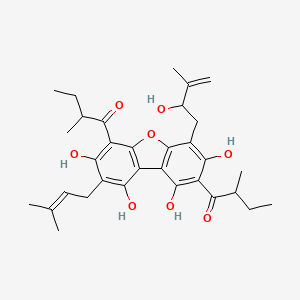
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
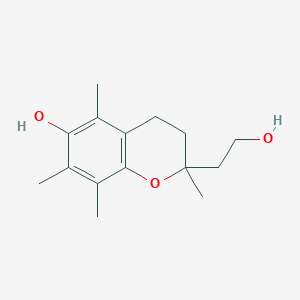
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
